

Application Notes: Preparation of Spheroplasts from E. coli with Achromopeptidase

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Compound of Interest

Compound Name: ACHROMOPEPTIDASE

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Introduction

Spheroplasts are bacterial cells from which the peptidoglycan cell wall has been largely removed, causing them to assume a spherical shape in an osmotically supportive environment. [1][2] In Gram-negative bacteria such as Escherichia coli, the outer membrane typically acts as a barrier, preventing enzymes from accessing the underlying peptidoglycan layer.[1] Therefore, the preparation of spheroplasts necessitates a permeabilizing agent, commonly ethylenediaminetetraacetic acid (EDTA), to disrupt the outer membrane and allow for enzymatic digestion of the cell wall.[1][3] The resulting spheroplasts are osmotically fragile and are pivotal for a variety of applications in research and drug development.[1][2] These applications include the study of bacterial ion channels via patch-clamping, facilitation of gentle cell lysis for protein and nucleic acid extraction, and the screening of antibiotics that target cell wall synthesis.[2]

Achromopeptidase is a potent lytic enzyme, specifically a lysyl endopeptidase, that demonstrates a broad spectrum of bacteriolytic activity.[4][5] While it is highly effective against many Gram-positive bacteria that are resistant to lysozyme, it also exhibits activity against some Gram-negative organisms.[4][6] The enzymatic action of **Achromopeptidase** involves the cleavage of peptide bonds within the peptidoglycan, specifically at the C-terminal side of lysine residues, which differs from the glycosidic bond hydrolysis action of lysozyme.[4][7] This unique mechanism of action makes it a valuable tool for various biotechnological applications.

Principle of Spheroplast Formation with **Achromopeptidase**

The successful generation of *E. coli* spheroplasts using **Achromopeptidase** hinges on a two-step process, which must be conducted in an isotonic solution (e.g., containing sucrose) to prevent premature lysis of the spheroplasts:

- **Outer Membrane Permeabilization:** EDTA is employed to chelate divalent cations (Mg^{2+} and Ca^{2+}) that are crucial for stabilizing the lipopolysaccharide (LPS) layer of the outer membrane. This destabilization enhances the permeability of the outer membrane, granting **Achromopeptidase** access to the periplasmic space where the peptidoglycan layer resides. [\[1\]](#)[\[3\]](#)
- **Enzymatic Digestion of Peptidoglycan:** **Achromopeptidase** then cleaves the peptide cross-links within the peptidoglycan structure. This enzymatic degradation dismantles the rigid cell wall, leading to the formation of osmotically sensitive, spherical cells.

Data Presentation

The following tables provide a summary of typical reagents and their concentrations for the preparation of spheroplasts. Note that the conditions for **Achromopeptidase** are adapted from lysozyme protocols and may require further optimization.

Table 1: Reagent Concentrations

Reagent	Concentration	Purpose
Tris-HCl (pH 8.0)	10-100 mM	Buffering agent to maintain optimal pH for enzyme activity.
Sucrose	0.5-1.0 M	Osmotic stabilizer to prevent spheroplast lysis.
EDTA (pH 8.0)	1-10 mM	Permeabilizing agent for the outer membrane.
Achromopeptidase	100-1000 units/mL	Enzymatic digestion of the peptidoglycan layer.
MgCl ₂	10-20 mM	Used in stop buffer to stabilize spheroplasts.

Table 2: Experimental Parameters

Parameter	Value	Notes
Cell Density (OD ₆₀₀)	0.5 - 0.8	Mid-log phase of growth is optimal for spheroplast formation.
Incubation Temperature	25-37°C	Optimal temperature for Achromopeptidase activity is around 37°C.[5]
Incubation Time	10-30 minutes	Monitor spheroplast formation microscopically.
Centrifugation Speed	1,500 - 4,000 x g	Gentle centrifugation to pellet cells and spheroplasts without causing lysis.

Experimental Protocols

This protocol is adapted from standard lysozyme-based procedures for *E. coli* spheroplast formation. The concentration of **Achromopeptidase** and incubation time may need to be

optimized for specific E. coli strains and applications.

Materials:

- E. coli culture
- Tris-HCl (1 M, pH 8.0)
- Sucrose
- EDTA (0.5 M, pH 8.0)
- **Achromopeptidase** (lyophilized powder)
- Spheroplasting Buffer (100 mM Tris-HCl pH 8.0, 0.5 M Sucrose)
- Stop Buffer (Spheroplasting Buffer containing 20 mM MgCl₂)
- Sterile, nuclease-free water
- Centrifuge and sterile centrifuge tubes
- Spectrophotometer
- Phase-contrast microscope

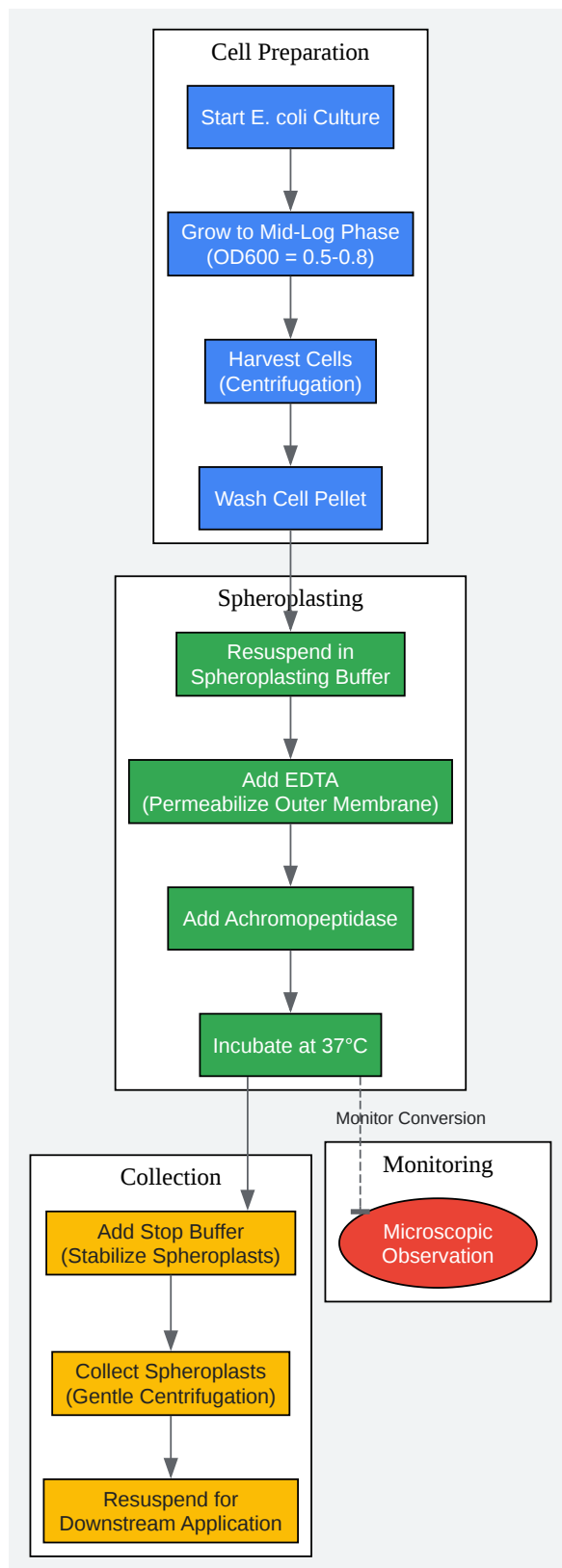
Procedure:

- Cell Culture and Harvesting:
 - Inoculate a single colony of E. coli into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
 - The following day, dilute the overnight culture 1:100 into fresh LB broth and grow at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.5-0.8.
 - Transfer the cell culture to sterile centrifuge tubes and harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

- Carefully discard the supernatant.
- Cell Washing:
 - Gently resuspend the cell pellet in an equal volume of cold, sterile 10 mM Tris-HCl (pH 8.0).
 - Centrifuge again at 4,000 x g for 10 minutes at 4°C and discard the supernatant.
- Spheroplast Formation:
 - Resuspend the washed cell pellet in Spheroplasting Buffer.
 - Add EDTA to a final concentration of 1-10 mM. Mix gently by inverting the tube and incubate on ice for 10 minutes.
 - Prepare a fresh solution of **Achromopeptidase** in sterile water or Tris buffer at a concentration of 1,000-10,000 units/mL.
 - Add the **Achromopeptidase** solution to the cell suspension to a final concentration of 100-1000 units/mL.
 - Incubate the mixture at 37°C for 10-30 minutes. Monitor the formation of spherical cells using a phase-contrast microscope.
- Stopping the Reaction and Harvesting Spheroplasts:
 - Once a sufficient number of cells have been converted to spheroplasts, add an equal volume of ice-cold Stop Buffer to the suspension to stabilize the spheroplasts.
 - Pellet the spheroplasts by gentle centrifugation at 1,500 x g for 15 minutes at 4°C.
 - Carefully decant the supernatant.
- Downstream Applications:
 - Gently resuspend the spheroplast pellet in an appropriate isotonic buffer for your specific downstream application (e.g., patch-clamping, cell lysis for protein extraction, or

transfection).

Visualizations



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Caption: Experimental workflow for the preparation of E. coli spheroplasts using **Achromopeptidase**.

Caption: Enzymatic action of **Achromopeptidase** on the peptide cross-links of E. coli peptidoglycan.

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References

- 1. benchchem.com [benchchem.com]
- 2. A highly efficient procedure for the quantitative formation of intact and viable lysozyme spheroplasts from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Achromopeptidase, Crude, Lytic Enzyme [fujifilmbiosciences.fujifilm.com]
- 5. Achromopeptidase for lysis of anaerobic gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Achromopeptidase - Creative Enzymes [creative-enzymes.com]
- 7. 123175-82-6 · Achromopeptidase, Crude, Lytic Enzyme · 014-09661[Detail Information] | [Life Science]]Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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